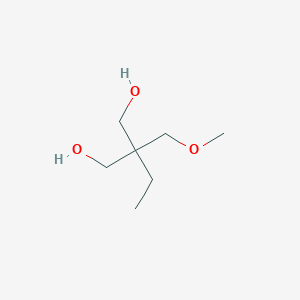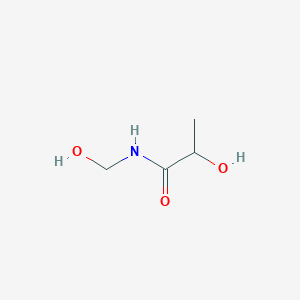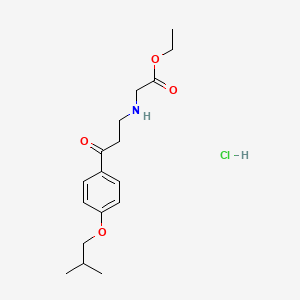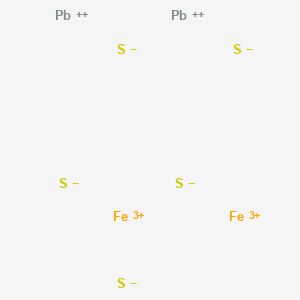
Lead iron sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead iron sulfide is a compound composed of lead, iron, and sulfur. It is commonly found in nature as the mineral galena, which is the natural mineral form of lead(II) sulfide. Galena is the most important ore of lead and an important source of silver. This compound crystallizes in the cubic crystal system and is often associated with other minerals such as sphalerite, calcite, and fluorite .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lead iron sulfide can be synthesized through various methods. One common method involves the direct combination of lead, iron, and sulfur at high temperatures. Another method involves the precipitation of lead and iron ions from aqueous solutions using sulfide ions. The reaction conditions typically include controlled temperatures and pH levels to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of lead and zinc mining. The ore is crushed and ground, and then subjected to flotation processes to separate the sulfide minerals from the gangue. The resulting concentrate is then roasted to remove sulfur and produce lead and iron oxides, which are subsequently reduced to obtain the metal sulfides .
Análisis De Reacciones Químicas
Types of Reactions
Lead iron sulfide undergoes various chemical reactions, including:
Oxidation: In the presence of oxygen, this compound can oxidize to form lead and iron oxides.
Reduction: this compound can be reduced to its constituent metals using reducing agents such as hydrogen or carbon monoxide.
Substitution: This compound can undergo substitution reactions with other metal ions, leading to the formation of different metal sulfides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrochloric acid, sulfuric acid, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include lead and iron oxides, sulfates, and other metal sulfides. These products are often used in various industrial applications .
Aplicaciones Científicas De Investigación
Lead iron sulfide has numerous scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other lead and iron compounds.
Biology: this compound nanoparticles have been studied for their potential use in biomedical applications, such as drug delivery and imaging.
Medicine: The compound’s unique properties make it a candidate for use in cancer treatment and other medical therapies.
Industry: This compound is used in the production of batteries, pigments, and other industrial materials
Mecanismo De Acción
The mechanism by which lead iron sulfide exerts its effects involves the interaction of its constituent ions with various molecular targets. For example, in biological systems, the iron ions can participate in redox reactions, while the lead ions can interact with cellular proteins and enzymes. These interactions can lead to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Lead iron sulfide can be compared with other similar compounds, such as:
Lead sulfide (PbS): Lead sulfide is a simpler compound that lacks the iron component. It is commonly used in infrared detectors and other electronic devices.
Iron sulfide (FeS): Iron sulfide is another related compound that lacks the lead component. It is used in various industrial applications, including the production of iron and steel.
Zinc sulfide (ZnS): Zinc sulfide is similar in structure to this compound but contains zinc instead of lead and iron.
This compound is unique in its combination of lead, iron, and sulfur, which gives it distinct properties and applications compared to these similar compounds.
Propiedades
Fórmula molecular |
Fe2Pb2S5 |
|---|---|
Peso molecular |
6.9e+02 g/mol |
Nombre IUPAC |
iron(3+);lead(2+);pentasulfide |
InChI |
InChI=1S/2Fe.2Pb.5S/q2*+3;2*+2;5*-2 |
Clave InChI |
ZTSBYQBGXIRAKS-UHFFFAOYSA-N |
SMILES canónico |
[S-2].[S-2].[S-2].[S-2].[S-2].[Fe+3].[Fe+3].[Pb+2].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



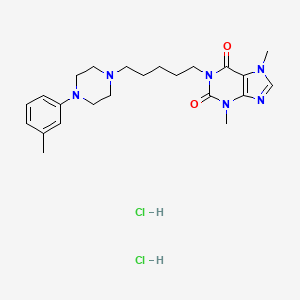

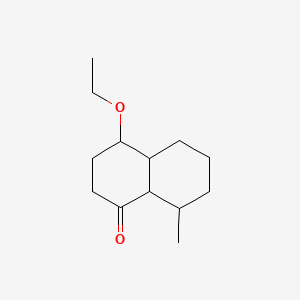
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
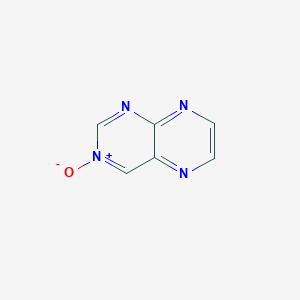

![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)
![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)

